Cas no 2167227-79-2 (methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate)

Methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate is a versatile pyrrole-based intermediate with significant utility in organic synthesis and pharmaceutical applications. The chlorosulfonyl group enhances reactivity, enabling efficient derivatization for the construction of sulfonamides and other sulfur-containing compounds. The ethyl substitution at the 4-position contributes to steric and electronic modulation, while the methyl ester at the 3-position offers a handle for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability. Its well-defined structure ensures consistent performance in multi-step synthetic routes, making it a reliable choice for research and industrial applications.
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate structure
2167227-79-2 structure
Product Name:methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate
CAS No:2167227-79-2
MF:C8H10ClNO4S
MW:251.687300205231
CID:5985058
PubChem ID:165823975
Update Time:2025-10-28

methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-746669
    • 2167227-79-2
    • methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate
    • Inchi: 1S/C8H10ClNO4S/c1-3-5-6(8(11)14-2)4-10-7(5)15(9,12)13/h4,10H,3H2,1-2H3
    • InChI Key: CMJRZXOZBPZHPG-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C(C(=O)OC)=CN1)CC)(=O)=O

Computed Properties

  • Exact Mass: 251.0019067g/mol
  • Monoisotopic Mass: 251.0019067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.6Ų

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Additional information on methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate

Methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 2167227-79-2): A Comprehensive Overview

Methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate, with the CAS number 2167227-79-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of this compound features a pyrrole ring substituted with a chlorosulfonyl group at position 5 and an ethyl group at position 4, along with a methyl ester at position 3. These substituents contribute to its distinct chemical behavior and reactivity.

The synthesis of methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate involves a series of carefully designed organic reactions. The chlorosulfonyl group is introduced through a sulfonylation reaction, while the ethyl substitution is achieved via alkylation. The methyl ester is typically obtained by esterification of the corresponding carboxylic acid. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the preparation of novel polymers with enhanced thermal stability and mechanical properties. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to high temperatures and oxidative degradation, making them suitable for aerospace and automotive industries.

Moreover, methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate has shown potential in the field of electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have explored its ability to act as an electron transport layer, facilitating efficient charge transfer and improving device performance.

In terms of biological applications, this compound has been investigated for its potential as an antimicrobial agent. Preliminary experiments indicate that it exhibits moderate activity against certain bacterial strains, suggesting its possible use in developing new antibiotics or preservatives. However, further research is required to fully understand its mechanism of action and toxicity profile.

From an environmental perspective, the degradation pathways of methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate have been studied to assess its impact on ecosystems. Results suggest that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in the environment. This finding is particularly important for industries involved in its production or application.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes and applications. Such computational studies are increasingly being integrated with experimental work to accelerate discovery processes in organic chemistry.

In conclusion, methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 2167227-79-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in material synthesis, contribute to electronic device performance, and potentially act as an antimicrobial agent. Ongoing research continues to uncover new opportunities for this compound while addressing environmental and safety considerations.

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